A-Technical-Guide-to-Methyl-3-fluoro-5-hydroxypicolinate-(CAS-1256836-96-0):-A-Key-Building-Block-in-Modern-Drug-Discovery
A-Technical-Guide-to-Methyl-3-fluoro-5-hydroxypicolinate-(CAS-1256836-96-0):-A-Key-Building-Block-in-Modern-Drug-Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-fluoro-5-hydroxypicolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a fluorine atom, a hydroxyl group, and a methyl ester on the picolinate scaffold—offers medicinal chemists a versatile tool for synthesizing complex molecular architectures. The strategic placement of these functional groups allows for precise modulation of physicochemical properties such as metabolic stability, binding affinity, and lipophilicity, which are crucial for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the compound's properties, outlines plausible synthetic strategies, and details its significance as a key intermediate in the synthesis of advanced pharmaceutical candidates.
Physicochemical and Structural Properties
Methyl 3-fluoro-5-hydroxypicolinate is a solid at room temperature, typically appearing as a white to off-white substance. The molecule's reactivity is largely governed by the interplay of its functional groups. The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the fluorine atom and the methyl ester. Conversely, the hydroxyl group is an electron-donating group, which modulates the ring's electronics and provides a handle for further chemical modification.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 1256836-96-0 | N/A |
| Molecular Formula | C₇H₆FNO₃ | N/A |
| Molecular Weight | 171.13 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 233.2±35.0 °C (Predicted) | [4] |
| Density | 1.199±0.06 g/cm³ (Predicted) | [4] |
| pKa | -0.23±0.10 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed syntheses for Methyl 3-fluoro-5-hydroxypicolinate are not extensively detailed in public literature, its structure lends itself to established synthetic methodologies for functionalized pyridines.[6][7] A general, logical synthetic approach can be devised based on fundamental organic chemistry principles.
Proposed Retrosynthetic Pathway
A plausible synthesis would likely involve the construction of the substituted pyridine ring followed by functional group interconversion. Key strategies could include:
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Halogenation and Nitration: Starting from a simpler picolinate, regioselective installation of the fluoro and nitro groups, followed by reduction of the nitro group to a hydroxylamine and subsequent conversion to the hydroxyl group.
-
Ring Formation: Multi-component reactions to construct the pyridine ring with the desired substituents already in place or in a precursor form.[8]
-
Functionalization of a Pre-existing Ring: Beginning with a di-substituted pyridine and introducing the final functional groups through electrophilic or nucleophilic substitution reactions.
The choice of route would depend on the availability of starting materials, reaction scalability, and overall yield.
Workflow for Synthesis and Functionalization
The following diagram illustrates a conceptual workflow for how this compound might be synthesized and then utilized as a key intermediate in a larger synthetic campaign.
Caption: Conceptual workflow for the synthesis and subsequent use of Methyl 3-fluoro-5-hydroxypicolinate.
Role in Drug Discovery and Medicinal Chemistry
Functionalized picolinates are vital precursors in the development of novel active pharmaceutical ingredients (APIs).[1] The specific arrangement of substituents in Methyl 3-fluoro-5-hydroxypicolinate makes it a privileged scaffold for several reasons:
-
Vectorial Modification: The distinct reactivity of the hydroxyl group and the methyl ester allows for sequential and directed modifications. The hydroxyl group can be a site for ether or ester linkages, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol.[1]
-
Fluorine's Influence: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[2] It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[2]
-
Scaffold Rigidity: The pyridine core provides a rigid and planar scaffold, which is often desirable for presenting binding motifs to a biological target in a well-defined orientation.[9]
This compound serves as a key intermediate for creating larger, more complex molecules targeting a wide range of diseases.[1] Its structure is particularly relevant in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex heterocyclic systems.
Experimental Protocol: Exemplar Reaction - O-Alkylation
The following is a representative, generalized protocol for the O-alkylation of the hydroxyl group, a common subsequent reaction for this type of intermediate.
Objective: To couple an alkyl halide (R-X) to the hydroxyl group of Methyl 3-fluoro-5-hydroxypicolinate via a Williamson ether synthesis.
Materials:
-
Methyl 3-fluoro-5-hydroxypicolinate
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere, add Methyl 3-fluoro-5-hydroxypicolinate (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile) to dissolve or suspend the starting material.
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the mixture. Stir for 10-15 minutes at room temperature. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash with the reaction solvent. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure O-alkylated product.
Trustworthiness Note: The success of this reaction is contingent on maintaining anhydrous conditions, especially if using a strong base like NaH. The choice of base and solvent should be optimized for the specific alkyl halide used.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken. Based on data for structurally similar compounds, Methyl 3-fluoro-5-hydroxypicolinate should be handled with care.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][5]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. This compound is intended for Research Use Only (RUO).[1]
Conclusion
Methyl 3-fluoro-5-hydroxypicolinate is a high-value chemical intermediate whose strategic importance in drug discovery and organic synthesis is clear. Its trifunctional nature provides a robust platform for the generation of molecular diversity, enabling the synthesis of complex and potent pharmaceutical agents. Understanding its properties, reactivity, and synthetic utility is essential for scientists engaged in the design and development of next-generation therapeutics.
References
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ResearchGate. (2025). New Preparation Methodology of Functionalized Picolines | Request PDF. Available from: [Link]
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National Institutes of Health. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available from: [Link]
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PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142. Available from: [Link]
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PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available from: [Link]
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Chemicalbridge. (n.d.). Methyl 3-fluoro-5-hydroxypicolinate. Available from: [Link]
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MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]
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PubMed Central. (n.d.). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Available from: [Link]
- Google Patents. (n.d.). WO2020210613A1 - Novel synthetic options towards the manufacture of (6r,10s)-10-{4-[5-chloro-2-(4-chloro-1h-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6h)-pyrimidinyl}-1-(difluoromethyl)-6-methyl-.
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MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]
- Google Patents. (n.d.). US6794391B2 - Derivatives of pyrimido[6.1-a]isoquinolin-4-one.
- Google Patents. (n.d.). US10538506B2 - Crystal form of a potassium-competitive acid blocker and preparation method thereof.
- Google Patents. (n.d.). US4126615A - Process for the manufacture of pure isoquinoline derivatives.
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Figure 1. GHS Pictogram: Health Hazard/Irritant.
